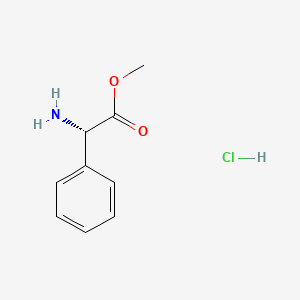

L-Phenylglycine methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride

CAS Number: 15028-39-4

This technical guide provides a comprehensive overview of L-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on experimental protocols and logical workflows.

Core Chemical and Physical Properties

This compound, also known as (S)-(+)-2-Phenylglycine methyl ester hydrochloride, is the hydrochloride salt of the methyl ester of L-phenylglycine.[1][2] Its stability, solubility, and chirality make it a valuable intermediate in a multitude of chemical processes.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 15028-39-4 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 187-189 °C; 200 °C (decomposes) | [1][4] |

| Optical Rotation | [α]D20 = +142.8 ± 2º (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Boiling Point | 238.9ºC at 760mmHg (for free base) | [4] |

| Flash Point | 104.7ºC (for free base) | [4] |

| Solubility | Soluble in water and methanol | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-phenylglycine. Two common and effective laboratory-scale methods are presented below.

Synthesis via Trimethylchlorosilane (TMSCl) and Methanol

This method offers a convenient and efficient route for the esterification of amino acids under mild conditions.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend L-phenylglycine (0.1 mol) in methanol (100 mL).

-

Addition of TMSCl: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol). The addition should be performed at room temperature.

-

Reaction: Continue stirring the resulting solution or suspension at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound.[5]

-

Purification (Optional): The product can be further purified by recrystallization if necessary.

Synthesis via Thionyl Chloride and Methanol

This is a classic method for the preparation of amino acid esters.[6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-phenylglycine (e.g., 70g) to methanol (e.g., 300mL) and stir to form a suspension.

-

Addition of Thionyl Chloride: Cool the suspension and slowly add thionyl chloride (e.g., 60mL) while maintaining the temperature below 55°C.[6][7]

-

Reaction: After the addition is complete, heat the mixture to reflux (55-65°C) for a specified period (e.g., 0.5-2.5 hours) to drive the reaction to completion.[6][7]

-

Work-up: After the reaction, the excess methanol and thionyl chloride can be removed by vacuum distillation.[6]

-

Crystallization: The product is then crystallized by cooling, filtered, washed with a small amount of cold methanol, and dried under vacuum to yield the final product.[6]

Key Applications and Experimental Protocols

This compound is a versatile intermediate with significant applications in pharmaceutical and chemical research.

Peptide Synthesis

As a C-terminally protected amino acid, it is a fundamental building block in solution-phase peptide synthesis.[8]

Experimental Protocol (Representative Dipeptide Synthesis):

This protocol outlines the coupling of an N-Boc protected amino acid to this compound.

-

Neutralization: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Neutralize the hydrochloride salt by adding a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) at 0°C.

-

Activation: In a separate flask, dissolve the N-Boc protected amino acid (1.0 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent.

-

Coupling: Add the activated N-Boc amino acid solution to the neutralized L-Phenylglycine methyl ester solution and stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography or recrystallization.

Determination of Absolute Configuration

L-Phenylglycine methyl ester is used as a chiral anisotropic reagent for determining the absolute configuration of chiral carboxylic acids via NMR spectroscopy (the PGME method).[9][10][11]

Principle: A chiral carboxylic acid is condensed with both (R)- and (S)-phenylglycine methyl esters to form diastereomeric amides. The diamagnetic anisotropy of the phenyl group in the PGME moiety causes different chemical shifts (Δδ = δS - δR) for the protons of the chiral acid in the two diastereomers. The sign of the Δδ values can be used to determine the absolute configuration of the acid.[9]

Experimental Protocol (General PGME Method):

-

Amide Formation: Condense the chiral carboxylic acid separately with (S)- and (R)-phenylglycine methyl ester using a standard peptide coupling agent (e.g., DCC or HATU) to form the two diastereomeric amides.

-

Purification: Purify each diastereomeric amide, typically by HPLC, to ensure high purity for NMR analysis.[9]

-

NMR Analysis: Acquire ¹H NMR spectra for both purified diastereomers under identical conditions.

-

Data Analysis: Assign the proton signals in the NMR spectra for both diastereomers. Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons.

-

Configuration Determination: Compare the observed Δδ values with established models to assign the absolute configuration of the chiral center in the carboxylic acid.[9][12]

Biological Relevance

While this compound itself is not typically a biologically active agent in signaling pathways, it serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. The incorporation of the phenylglycine moiety can significantly influence the biological activity of the final compound.[1] As a derivative of the amino acid glycine, it is part of a class of compounds recognized for their potential benefits as ergogenic dietary substances.[4]

Conclusion

This compound (CAS: 15028-39-4) is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its primary utility lies in its application as a chiral building block in peptide synthesis and as a powerful tool for the stereochemical analysis of chiral carboxylic acids. The detailed protocols and workflows provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. aksci.com [aksci.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. H-PHG-OMEHCL | CAS#:15028-39-4 | Chemsrc [chemsrc.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 7. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

L-Phenylglycine methyl ester hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of L-Phenylglycine Methyl Ester Hydrochloride

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] As the hydrochloride salt of the methyl ester of L-phenylglycine, it offers enhanced stability and solubility, making it a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its principal applications include its role as a chiral intermediate in asymmetric synthesis, a component in the development of chiral catalysts, and as a crucial element in peptide synthesis for drug discovery and formulation.[1][3] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and workflows illustrating its synthesis and application.

Physical and Chemical Properties

This compound is typically a white to off-white crystalline powder.[1][2] The hydrochloride salt form enhances its solubility in water and various organic solvents compared to its free base.[2]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [4] |

| 201.7 g/mol | [1] | |

| Melting Point | 187-189 °C | [1] |

| 200 °C (decomposes) | [4] | |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water, methanol, ethanol.[2][5][6] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7] | |

| Optical Rotation | [α]²⁰/D = +142.8 ± 2º (c=1 in MeOH) | [1] |

| [α]²⁰/D = +120° (c=1 in H₂O) | [4] | |

| Purity | ≥ 99% (HPLC) | [1] |

| 97% | [4] | |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: Some reported physical properties, such as melting point, may correspond to the D-enantiomer, D-Phenylglycine methyl ester hydrochloride, which generally exhibits similar values.[5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single temperature, while an impure solid will melt over a range of temperatures.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block or oil bath of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point (around 187-200 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Solubility Testing

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Test tubes and test tube rack

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

-

Analytical balance

-

Solvents (e.g., water, methanol, ethanol, cyclohexane)

Procedure:

-

Measure a specific volume of the chosen solvent (e.g., 1 mL) into a clean, dry test tube.

-

Weigh a small, known amount of this compound (e.g., 10 mg).

-

Add the solid to the solvent in the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).

-

Observe the solution. If the solid completely dissolves, it is considered "soluble." If some solid remains, it can be classified as "slightly soluble" or "insoluble."[8]

-

To determine quantitative solubility, continue adding small, weighed portions of the solid to the solvent until saturation is reached (i.e., no more solid dissolves). The total mass of the dissolved solid per volume of solvent gives the solubility.

-

The process can be repeated with different solvents to determine the solubility profile.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the structure and purity of a compound by measuring its interaction with electromagnetic radiation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show characteristic peaks for the aromatic protons, the alpha-proton, the amine protons, and the methyl ester protons. ¹³C NMR would show distinct signals for the carbonyl carbon, aromatic carbons, the alpha-carbon, and the methyl carbon.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, C=O stretching of the ester, C-O stretching, and vibrations associated with the aromatic ring.

General Procedure for obtaining an IR Spectrum (ATR-IR):

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered this compound sample onto the crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum of the sample.

-

Clean the crystal after the measurement.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Caption: General experimental workflow for characterizing a chemical substance.

Caption: A common laboratory synthesis route for L-Phenylglycine methyl ester HCl.

Caption: Use of L-Phenylglycine derivatives in solid-phase peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]

- 3. PHENYLGLYCINE METHYL ESTER HYDROCHLORIDE [chemicalbook.com]

- 4. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]

- 8. msc-mu.com [msc-mu.com]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylglycine Methyl Ester Hydrochloride: A Technical Overview of its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

L-Phenylglycine methyl ester hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and a valuable intermediate in organic chemistry. Its solubility is a critical parameter for its application in various synthetic protocols, particularly in reaction media and purification processes. This technical guide provides a consolidated overview of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Physicochemical Properties

Before delving into solubility, a summary of key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 187-189 °C | [1] |

| Optical Rotation | [α]20/D = +142.8 ± 2º (c=1 in MeOH) | [1] |

Solubility Data

Table 2: Solubility of this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (Calculated) | Reference |

| Water | Soluble[3][4][5], Excellent solubility[1] | 0.985 mg/mL; 0.00489 mol/L | [4] |

| Ethanol | Soluble[4] | - | [4] |

| Methanol | Soluble[4] | - | [4] |

| Chloroform | Soluble | - | [6] |

| Dichloromethane | Soluble | - | [6] |

| Ethyl Acetate | Soluble | - | [6] |

| DMSO | Soluble | - | [6] |

| Acetone | Soluble | - | [6] |

The hydrochloride salt form of L-Phenylglycine methyl ester is known to enhance its stability and solubility in aqueous solutions compared to its free base form.[3]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by organizations such as the OECD (Test Guideline 105).

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Vials for sample analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility measurements.

-

-

Sample Analysis:

-

Quantitatively analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

From the calibration curve, determine the concentration of the solute in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

General Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]

- 4. 19883-41-1 | H-D-Phg-OMe·HCl | Esters | Ambeed.com [ambeed.com]

- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 6. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of L-Phenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage requirements for L-Phenylglycine methyl ester hydrochloride, a key intermediate in the synthesis of pharmaceuticals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development.

Core Stability Characteristics

This compound is generally a stable crystalline solid. The hydrochloride salt form significantly enhances its stability compared to the free base, primarily by protecting the amino group from oxidative degradation and polymerization.[1] However, the compound is susceptible to degradation under certain environmental conditions, with hydrolysis of the methyl ester group being a primary concern. It is also known to be hygroscopic, meaning it can readily absorb moisture from the atmosphere, which can accelerate degradation.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is essential. The following conditions are recommended based on information from various suppliers.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Varies by supplier: 0-8°C, 10-25°C, or Room Temperature | Lower temperatures are generally preferred to slow down potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Moisture | Store in a dry, well-ventilated place. | Due to its hygroscopic nature, exposure to humidity should be minimized. |

Stability Under Stress Conditions (Forced Degradation)

Table 2: Predicted Stability Profile under Forced Degradation Conditions

| Stress Condition | Expected Outcome | Primary Degradation Product(s) |

| Acidic (e.g., 0.1 M HCl, heat) | Hydrolysis of the methyl ester | L-Phenylglycine |

| Basic (e.g., 0.1 M NaOH, heat) | Rapid hydrolysis of the methyl ester | L-Phenylglycine |

| Oxidative (e.g., 3% H₂O₂, heat) | Potential for oxidation of the amino group and aromatic ring | Oxidized derivatives |

| Thermal (e.g., >60°C) | Potential for decomposition | Various decomposition products |

| Photolytic (ICH Q1B) | Potential for degradation depending on light source and duration | Photodegradation products |

| Humidity (e.g., 25°C/75% RH) | Increased rate of hydrolysis due to moisture absorption | L-Phenylglycine |

Experimental Protocols

The following are representative protocols for key stability-indicating experiments.

4.1. Protocol for Hygroscopicity Testing

This protocol is based on general pharmacopeial guidelines for determining the hygroscopic nature of a substance.[5][6][7][8][]

-

Sample Preparation: Accurately weigh a specific amount of this compound into a pre-weighed, suitable container.

-

Conditioning: Place the open container in a controlled humidity chamber set at specified conditions (e.g., 25°C and 80% relative humidity).

-

Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).

-

Weight Measurement: After the specified time, re-weigh the sample.

-

Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.

4.2. Protocol for Forced Degradation Study (Hydrolytic Degradation)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.[2][3][4]

-

Sample Preparation: Prepare solutions of this compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at a known concentration.

-

Stress Application: Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

4.3. Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used for amino acid derivatives.

-

Detection: UV detection at a wavelength where L-Phenylglycine and its potential degradation products have significant absorbance (e.g., around 210 nm or 254 nm).

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing forced degradation samples and demonstrating that the degradation products are well-resolved from the parent peak.[10][11][12][]

Visualizations

Logical Relationship of Stability Factors

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

References

- 1. chemimpex.com [chemimpex.com]

- 2. snscourseware.org [snscourseware.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. pharmainfo.in [pharmainfo.in]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to L-Phenylglycine Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of L-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block in pharmaceutical and chemical synthesis. It details the compound's molecular structure, physicochemical properties, and key applications, supported by experimental data and protocols.

Molecular Structure and Identification

This compound is the hydrochloride salt of the methyl ester of L-phenylglycine. The molecule features a stereocenter at the α-carbon, making it a valuable chiral intermediate.[1] Its structure consists of a central α-amino acid framework with a phenyl group attached to the α-carbon, an amino group, and a methyl ester functional group.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[1]

It is utilized in pharmaceutical research and synthesis, particularly for developing chiral intermediates and producing various bioactive compounds.[1] Its role as a key intermediate is noted in the synthesis of pharmaceuticals and agrochemicals.[2]

Caption: Molecular graph of the compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is critical for its application in synthesis and for quality control purposes.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂·HCl | [2] |

| Molecular Weight | 201.65 g/mol | [3][4][5] |

| CAS Number | 15028-39-4 | [2][3][4] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 187-189 °C | [2] |

| 200 °C (decomposes) | [3] | |

| 189-191 °C (for D-isomer) | [5][6] | |

| Solubility | Soluble in water, methanol, and ethanol.[1][7][8] | [1][7][8] |

| Optical Rotation | [α]D²⁰ = +142.8 ± 2º (c=1 in MeOH) | [2] |

| [α]20/D +120°, c = 1 in H₂O | [3][4] |

Table 2: Spectroscopic Identifiers

| Technique | Data Identifier | Reference |

| SMILES | Cl[H].COC(=O)--INVALID-LINK--c1ccccc1 | [3][4] |

| InChI Key | DTHMTBUWTGVEFG-QRPNPIFTSA-N | [3][4] |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [9] |

| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [9] |

| IR Spectroscopy | ATR-IR spectra available from suppliers. | [9] |

| Mass Spectrometry | ESI-MS data is available in literature for similar compounds. | [10] |

Synthesis Protocol

This compound is commonly synthesized via the esterification of L-phenylglycine. One established method involves the use of thionyl chloride in methanol, which acts as both the solvent and a reagent.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from a documented synthesis procedure.[6]

-

Reaction Setup: Suspend L-phenylglycine (1.0 eq.) in anhydrous methanol (e.g., 25 mL per 1 g of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.1 to 1.5 eq.) dropwise to the stirred suspension. Maintain the temperature below the specified limit during addition (e.g., <55°C as in some industrial processes).[11]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-75 °C) for a period of 2 to 3 hours.[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent (methanol) and any excess reagents under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product, a white solid, is this compound.[6] It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) if necessary.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Caption: General workflow for synthesis.

Applications in Research and Drug Development

This compound's chirality and functional groups make it a versatile tool in several areas of chemical and pharmaceutical science.

-

Pharmaceutical Intermediate: It is a crucial building block in the synthesis of various pharmaceuticals.[2] Its structure is incorporated into more complex bioactive molecules to enhance their efficacy.[2]

-

Peptide Synthesis: The compound is frequently used in both solid-phase and solution-phase peptide synthesis.[2][3][4] It allows for the incorporation of the non-natural amino acid phenylglycine into peptide chains, which can confer unique structural and biological properties.

-

Asymmetric Synthesis: As a chiral molecule, it is employed in asymmetric synthesis to create enantiomerically pure compounds.[2] It can act as a chiral auxiliary or a starting material for chiral catalysts.[2]

-

Chiral Anisotropic Reagent: Phenylglycine methyl ester (PGME) is used as a chiral derivatizing agent to determine the absolute configuration of other chiral molecules, particularly carboxylic acids, using NMR spectroscopy.[12][13][14]

Caption: Major applications of the title compound.

References

- 1. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]

- 4. (S)-(+)-2-苯甘氨酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-(-)-2-苯甘氨酸甲酯 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. H-D-PHG-OME HCL | 19883-41-1 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. D-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 12247453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of L-Phenylglycine Methyl Ester Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylglycine methyl ester hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its protected amino group and activated carboxyl group make it a versatile intermediate for peptide synthesis and the introduction of the phenylglycyl moiety. This technical guide provides a comprehensive overview of the prevalent methods for the synthesis of this compound from L-phenylglycine, focusing on the Fischer-Speier esterification. Detailed experimental protocols, quantitative data analysis, and workflow visualizations are presented to aid researchers in the efficient and reproducible synthesis of this important compound.

Introduction

The esterification of amino acids is a fundamental transformation in organic chemistry, enabling the protection of the carboxylic acid functionality and facilitating subsequent reactions, such as peptide coupling. L-Phenylglycine, with its unique phenyl group directly attached to the alpha-carbon, presents specific considerations for its esterification. The hydrochloride salt of the resulting methyl ester is the commonly isolated form due to its enhanced stability and handling properties compared to the free base.[2]

This guide will explore two primary, scalable, and efficient methods for the synthesis of this compound:

-

Method A: Fischer-Speier Esterification using Thionyl Chloride in Methanol

-

Method B: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

Both methods rely on the in situ generation of an acidic environment to catalyze the esterification of the carboxylic acid with methanol.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from L-phenylglycine in the presence of an acid catalyst and methanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction.

The reaction can be driven to completion by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction, in accordance with Le Châtelier's principle.[3]

Caption: Fischer-Speier esterification pathway.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the synthesis of phenylglycine methyl ester hydrochloride using different methodologies. While some data pertains to the D-enantiomer, the reaction conditions and yields are directly applicable to the L-enantiomer.

Table 1: Synthesis via Thionyl Chloride in Methanol

| Starting Material (D-Phenylglycine) | Methanol Volume | Thionyl Chloride Volume | Reaction Temperature (°C) | Reaction Time | Reported Purity | Reference |

| 70 g | 300 mL | 60 mL | 55 (addition), 60 (reflux) | 1.5 h (addition), 0.5 h (reflux) | >99% | [2][4][5] |

| 25 g | 200 mL | 20 mL | 50 (addition), 65 (reflux) | Not specified (addition), 1 h (reflux) | >99% | [5] |

| 94 g | 300 mL | 85 mL | 50 (addition), 60 (reflux) | 1.5 h (addition), 1 h (reflux) | >99% | [4][5] |

| 82 g | 300 mL | 50 mL | 55 (addition), 55 (reflux) | 1.5 h (addition), 2.5 h (reflux) | >99% | [4] |

Table 2: Synthesis via Trimethylchlorosilane (TMSCl) in Methanol

| Amino Acid Substrate | Molar Ratio (Amino Acid:TMSCl) | Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) | Reference |

| General Procedure | 1 : 2 | Methanol | Room Temperature | 12 h | Good to Excellent | [6] |

| Phenylalanine | 1 : 2 | Methanol | Room Temperature | 12 h | 96 | [6] |

Note: The yield for Phenylalanine is provided as a close structural analog to Phenylglycine.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method A: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from procedures reported for the synthesis of D-phenylglycine methyl ester hydrochloride.[2][4][5]

Materials:

-

L-Phenylglycine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

An inert solvent for washing (e.g., tert-butyl methyl ether or diethyl ether)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend L-Phenylglycine in anhydrous methanol. The ratio of L-Phenylglycine to methanol can be varied (e.g., 70g in 300mL).[4][5]

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be controlled to maintain the reaction temperature below 55°C.[2][4][5]

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (typically 55-65°C) for 0.5 to 2.5 hours.[2][4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture. The product may crystallize upon cooling. If necessary, the volume of the solvent can be reduced using a rotary evaporator to induce crystallization.

-

Purification: Filter the crystalline product and wash it with a cold, inert solvent (e.g., methanol at 0-5°C or tert-butyl methyl ether) to remove any unreacted starting materials and by-products.[2][4][7]

-

Drying: Dry the purified this compound under vacuum at a temperature of 55-60°C to obtain the final product.[2][4]

Method B: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This is a milder and more convenient method that proceeds at room temperature.[6][8]

Materials:

-

L-Phenylglycine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing L-Phenylglycine (0.1 mol), add freshly distilled trimethylchlorosilane (0.2 mol) slowly with stirring.[6]

-

Solvent Addition: Add anhydrous methanol (100 mL) to the mixture.[6]

-

Reaction: Stir the resulting solution or suspension at room temperature for approximately 12 hours.[6][8] The reaction progress can be monitored by TLC.

-

Isolation: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the this compound product.[6] Further purification can be achieved by recrystallization if necessary.

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: General experimental workflow diagram.

Conclusion

The synthesis of this compound from L-phenylglycine is a well-established and efficient process. The choice between the thionyl chloride and TMSCl methods will depend on the specific requirements of the researcher, including scale, available equipment, and sensitivity of other functional groups in more complex substrates. The thionyl chloride method is a classic, robust approach suitable for large-scale production, while the TMSCl method offers milder reaction conditions and operational simplicity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis and purification of this important chiral intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pianetachimica.it [pianetachimica.it]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid phenylglycine, it serves as a valuable intermediate in the synthesis of a variety of chiral compounds, including pharmaceuticals and agrochemicals. Its stereochemically defined structure makes it a crucial component in asymmetric synthesis, where the control of chirality is paramount for biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, tailored for researchers and professionals in drug development.

Physicochemical Properties

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| Melting Point | 187-189 °C, ~200 °C (decomposes) | [2] |

| Optical Rotation | [α]²⁰/D +120° (c=1 in H₂O) | |

| Appearance | White to off-white powder/solid | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Although specific spectra for the (S)-enantiomer are not widely published, data for the corresponding D-enantiomer and the parent compound provide valuable reference points.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the alpha-proton adjacent to the amino and phenyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methoxy carbon, and the alpha-carbon.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the ammonium group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at m/z corresponding to the free base (C₉H₁₁NO₂).

Experimental Protocols

Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

A common method for the synthesis of amino acid methyl esters is through the esterification of the corresponding amino acid using thionyl chloride in methanol. The following is a representative protocol adapted from the synthesis of the D-enantiomer[3][4][5].

Materials:

-

(S)-(+)-2-Phenylglycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

Suspend (S)-(+)-2-Phenylglycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a period of time (typically 2-4 hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the resulting residue to precipitate the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-(+)-2-Phenylglycine methyl ester hydrochloride.

Applications in Research and Development

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a versatile building block with several important applications in organic synthesis and drug discovery.

Peptide Synthesis

As a protected amino acid derivative, it is utilized in both solid-phase and solution-phase peptide synthesis to introduce the phenylglycine moiety into peptide chains[2]. The presence of this non-proteinogenic amino acid can confer unique structural properties and enhanced resistance to enzymatic degradation to the resulting peptides.

References

- 1. (S)-(+)-2-Phenylglycine methyl ester hydrochloride | C9H12ClNO2 | CID 11217910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 4. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

The Fulcrum of Chirality: An In-depth Technical Guide to Asymmetric Synthesis with L-Phenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

L-Phenylglycine methyl ester hydrochloride stands as a pivotal and versatile building block in the landscape of asymmetric synthesis. Its rigid phenyl group and inherent chirality make it an exemplary chiral auxiliary and a valuable intermediate for the stereocontrolled synthesis of a multitude of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide delves into the core applications of this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to empower researchers in harnessing its synthetic potential.

Core Applications in Asymmetric Synthesis

This compound is primarily leveraged in three key areas of asymmetric synthesis, each exploiting its ability to induce stereoselectivity.[1]

-

As a Chiral Auxiliary in Diastereoselective Reactions: The chiral backbone of L-phenylglycine methyl ester is temporarily incorporated into a prochiral substrate. The steric hindrance imposed by the phenyl group directs the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

-

In the Synthesis of Chiral Ligands and Catalysts: The compound serves as a starting material for the synthesis of more complex chiral ligands. These ligands can then be used in catalytic amounts to control the stereochemistry of a wide range of chemical transformations.[2]

-

As a Chiral Derivatizing Agent: It is used as a chiral anisotropic reagent to determine the absolute configuration of other chiral molecules, particularly carboxylic acids, through NMR spectroscopy.[3]

Diastereoselective Synthesis of β-Lactams

One of the most significant applications of L-phenylglycine derivatives is in the synthesis of β-lactams (2-azetidinones), the core structural motif of penicillin and cephalosporin antibiotics. By using an imine derived from phenylglycine methyl ester, a highly diastereoselective [2+2] cycloaddition with an ester enolate can be achieved.[4][5]

Quantitative Data: β-Lactam Synthesis

| Reactants | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| N-benzylidene-2-phenylglycine methyl ester, Ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate (as chlorozinc enolate) | (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone | 73 | >97 | [4][5] |

Experimental Workflow: β-Lactam Synthesis

The following diagram illustrates the general workflow for the synthesis of a β-lactam using a phenylglycine methyl ester-derived imine.

Caption: Workflow for diastereoselective β-lactam synthesis.

Experimental Protocol: Synthesis of (3S, 4S, αR)-1-(methoxycarbonyl)(phenyl)methyl-3-amino-4-phenyl-2-azetidinone[5]

-

Imine Formation: Prepare the ZnCl₂ complex of N-benzylidene-2-phenylglycine methyl ester from this compound and benzaldehyde.

-

Enolate Formation: Separately, prepare the chlorozinc enolate of ethyl-[(2,2,5,5-tetramethyl-1-aza-2,5-disila)cyclopentyl]acetate.

-

Cycloaddition: React the imine complex with the zinc enolate in tetrahydrofuran (THF) at -70°C.

-

Deprotection: After the reaction is complete, remove the protecting silyl moiety to yield the target β-lactam.

-

Purification: Purify the product using standard chromatographic techniques. The diastereomeric excess can be determined by ¹H NMR analysis.

Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker reaction is a classic method for synthesizing α-amino acids. By using a chiral amine auxiliary, the reaction can be rendered diastereoselective. While many protocols use (R)-phenylglycine amide due to its tendency to facilitate crystallization-induced asymmetric transformation,[4][6] catalysts derived from L-phenylglycine methyl ester have also been developed to achieve high enantioselectivity in the synthesis of α-amino nitriles, the precursors to α-amino acids.[2]

Quantitative Data: Catalytic Asymmetric Strecker Synthesis

The following table presents data for a catalytic enantioselective Strecker synthesis using a chiral bicyclic guanidine catalyst derived from (R)-phenylglycine methyl ester.[2]

| Aldehyde | Imine Substrate (N-benzhydryl) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Benzaldehyde | N-(Diphenylmethyl)benzenecarboximidamide | 96 | 86 (R) | [2] |

| 4-Chlorobenzaldehyde | N-(Diphenylmethyl)-4-chlorobenzenecarboximidamide | 95 | 84 (R) | [2] |

| 2-Naphthaldehyde | N-(Diphenylmethyl)-2-naphthalenecarboximidamide | 98 | 94 (R) | [2] |

Logical Relationship: Strecker Synthesis Workflow

This diagram shows the logical steps involved in an asymmetric Strecker synthesis using a chiral auxiliary or catalyst.

Caption: Logical workflow of the asymmetric Strecker synthesis.

Experimental Protocol: General Asymmetric Strecker Reaction

This protocol is adapted from procedures using phenylglycine derivatives as chiral auxiliaries.[6][7]

-

Imine Formation: In a suitable solvent such as methanol or a methanol/water mixture, dissolve the this compound and the desired aldehyde. Add a base (e.g., triethylamine) to neutralize the hydrochloride and facilitate imine formation. Stir at room temperature.

-

Cyanide Addition: Add a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to the reaction mixture. The reaction is typically stirred for several hours to days.

-

Isolation of Amino Nitrile: The resulting diastereomerically enriched α-amino nitrile can be isolated by precipitation or extraction, followed by crystallization or chromatography.

-

Hydrolysis and Auxiliary Cleavage: The purified α-amino nitrile is then hydrolyzed, typically by heating in strong acid (e.g., 6 M HCl). This step converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Final Product Isolation: The final α-amino acid is isolated after workup and purification. The enantiomeric excess is determined using chiral HPLC or by derivatization with a chiral reagent.

Determination of Absolute Configuration

L- and D-Phenylglycine methyl ester are effective chiral derivatizing agents, also known as chiral anisotropic reagents, for determining the absolute configuration of chiral carboxylic acids.[3] The carboxylic acid of unknown stereochemistry is converted into a pair of diastereomeric amides by coupling with both L- and D-PGME. The differential shielding/deshielding of protons near the new chiral center in the ¹H NMR spectra of these diastereomers allows for an unambiguous assignment of the absolute configuration.[8]

Experimental Workflow: Configuration Determination

The workflow for this application is a straightforward derivatization followed by spectroscopic analysis.

Caption: Workflow for absolute configuration determination using PGME.

Experimental Protocol: Derivatization for NMR Analysis[8]

-

Amide Coupling: In two separate reactions, dissolve the chiral carboxylic acid (e.g., 0.1 mmol) in a suitable solvent like dichloromethane.

-

Reaction A: Add this compound (1.1 equivalents), a coupling agent (e.g., DCC or HATU, 1.1 equivalents), and a non-nucleophilic base (e.g., DIEA, 2.2 equivalents).

-

Reaction B: Perform the identical reaction using D-Phenylglycine methyl ester hydrochloride.

-

Workup: Stir the reactions at room temperature until completion (monitored by TLC). Filter the reaction mixtures and concentrate the filtrate. Purify the resulting diastereomeric amides by column chromatography.

-

NMR Analysis: Acquire ¹H NMR spectra for both purified diastereomers. Compare the chemical shifts (δ) of protons close to the stereocenter. The differences in chemical shifts (Δδ = δS - δR) can be correlated to established models to determine the absolute configuration of the original carboxylic acid.

Conclusion

This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its utility as a chiral auxiliary for the diastereoselective synthesis of crucial scaffolds like β-lactams and as a precursor for chiral catalysts demonstrates its value in constructing complex, enantiomerically pure molecules. Furthermore, its application as a derivatizing agent for stereochemical assignment underscores its versatility. The protocols and data presented in this guide offer a robust foundation for researchers to explore and exploit the full potential of this readily available chiral building block in pharmaceutical development and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

L-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide to its Application as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylglycine methyl ester hydrochloride is a versatile chiral building block utilized in the field of asymmetric synthesis. Its rigid phenylglycine backbone and reactive ester and amine functionalities make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly non-proteinogenic α-amino acids and their derivatives. These structures are of significant interest in drug discovery and development due to their ability to impart unique conformational constraints and metabolic stability to peptide-based therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound and its application as a chiral auxiliary, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The reliable synthesis of the chiral auxiliary is paramount for its application in asymmetric synthesis. A common and efficient method for the preparation of this compound is the esterification of L-phenylglycine using thionyl chloride in methanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Phenylglycine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

A suspension of L-phenylglycine (1.0 eq.) in anhydrous methanol (e.g., 5-10 mL per gram of amino acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath to 0 °C.

-

Thionyl chloride (1.2-1.5 eq.) is added dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with anhydrous diethyl ether, and the white precipitate is collected by vacuum filtration.

-

The solid is washed with cold anhydrous diethyl ether and dried under vacuum to afford this compound as a white crystalline solid.

Application in the Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives

A key application of L-phenylglycine derivatives is in the diastereoselective synthesis of α,α-disubstituted amino acids. In this approach, a chiral glycine equivalent derived from L-phenylglycine can be sequentially arylated and alkylated to produce α-alkyl-α-phenylglycine methyl esters with high stereocontrol.

Experimental Workflow: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Methyl Esters

The following diagram outlines the general workflow for this transformation.

Quantitative Data: Diastereoselective Alkylation and Hydrolysis

The following table summarizes the yields and diastereoselectivities for the synthesis of various α-alkyl-α-phenylglycine methyl esters.

| Entry | Alkyl Halide (R-X) | Yield of Alkylated Intermediate (%) | Diastereomeric Ratio (trans:cis) | Yield of α-Alkyl-α-phenylglycine Methyl Ester (%) | Enantiomeric Excess (ee%) |

| 1 | CH₃I | 85 | 11:1 | 80 | 83 |

| 2 | CH₃CH₂I | 90 | >99:1 | 85 | >98 |

| 3 | CH₃(CH₂)₂I | 88 | >99:1 | 82 | >98 |

| 4 | PhCH₂Br | 92 | >99:1 | 88 | >98 |

Experimental Protocol: Asymmetric Synthesis of α-Ethyl-α-phenylglycine Methyl Ester

Materials:

-

(3R)-3-Phenylpyrazine intermediate

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous Tetrahydrofuran (THF)

-

0.25 N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation: To a solution of the (3R)-3-phenylpyrazine intermediate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-BuLi (1.1 eq.) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. Ethyl iodide (1.2 eq.) is then added, and the reaction mixture is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous NaHCO₃ and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-ethyl-3-phenylpyrazine.

-

Hydrolysis: The purified 3-ethyl-3-phenylpyrazine is dissolved in 0.25 N HCl and stirred at room temperature for 48-72 hours. The reaction mixture is then neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to afford α-ethyl-α-phenylglycine methyl ester.

Mechanism of Chiral Induction

The high diastereoselectivity observed in the alkylation step is attributed to the steric hindrance imposed by the chiral auxiliary. The bulky isopropyl group of the valine-derived part of the bislactim ether effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

A Technical Guide to Chiral Resolution Using Phenylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of phenylglycine and its derivatives in chiral resolution, a critical process in the development of enantiomerically pure pharmaceuticals. Due to their unique stereochemical properties, phenylglycine derivatives are extensively utilized as resolving agents, chiral auxiliaries, and in the creation of chiral stationary phases for chromatographic separations. This document provides a comprehensive overview of the primary techniques, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate practical application in a laboratory setting.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and widely used method for the resolution of racemic mixtures. This technique relies on the reaction of a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Phenylglycine and its derivatives can act as either the racemic compound to be resolved or as the chiral resolving agent.

A notable example is the resolution of DL-phenylglycine using an optically active acid, such as (+)-camphor-10-sulfonic acid. The difference in the crystal lattice energies of the resulting diastereomeric salts facilitates the separation. The less soluble diastereomer crystallizes preferentially, allowing for its isolation.

Table 1: Quantitative Data for Diastereomeric Salt Resolution of DL-Phenylglycine

| Resolving Agent | Target Enantiomer | Yield (%) | Optical Purity (%) | Reference |

| (1S)-(+)-Camphor-10-sulfonic acid | D-Phenylglycine | 45.7 | 98.8 |

Experimental Protocol: Resolution of DL-Phenylglycine with (+)-Camphor-10-sulfonic Acid

Materials:

-

DL-Phenylglycine (racemic mixture)

-

(1S)-(+)-Camphor-10-sulfonic acid

-

Methanol

-

Water

-

Sodium hydroxide solution (50% by mass)

-

Hydrochloric acid

Procedure:

-

Salt Formation: In a suitable reaction vessel, dissolve DL-phenylglycine in methanol. In a separate vessel, dissolve an equimolar amount of (1S)-(+)-camphor-10-sulfonic acid in methanol.

-

Crystallization: Slowly add the resolving agent solution to the DL-phenylglycine solution with stirring. Allow the mixture to stand at room temperature for crystallization to occur. The less soluble D-phenylglycine-(+)-camphorsulfonate salt will precipitate.

-

Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble L-phenylglycine diastereomeric salt.

-

Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in a minimal amount of hot water. To this solution, slowly add a 50% sodium hydroxide solution to neutralize the sulfonic acid and precipitate the free D-phenylglycine.

-

Purification: Collect the precipitated D-phenylglycine by filtration, wash with cold water, and dry. The optical purity can be determined using a polarimeter.

-

Recovery of the Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.

Chromatographic Resolution

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation of enantiomers. Chiral resolution in HPLC is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Phenylglycine and its derivatives are frequently used in the synthesis of CSPs.

The principle behind this separation is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

Table 2: Examples of Chromatographic Resolution of Phenylglycine

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analytes | Resolution (Rs) | Reference |

| Chiral Crown Ether | pH, temperature, and additive dependent | Not specified | Phenylglycine family | Large separation factors | |

| Vancomycin-based | Acetonitrile/Water/Methanol mixtures | 1.0 | Phenylglycine | Poor resolution |

Experimental Protocol: HPLC Separation of Phenylglycine Enantiomers

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a brush-type CSP derived from a phenylglycine derivative)

-

Racemic phenylglycine standard

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine)

Procedure:

-

Column Preparation: Install the chiral column in the HPLC system and equilibrate it with the mobile phase until a stable baseline is achieved.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. For normal-phase chromatography, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is common. A small amount of an acidic or basic modifier is often added to improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of the racemic phenylglycine in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and begin the elution with the prepared mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where phenylglycine absorbs (e.g., 254 nm).

-

Data Analysis: The two enantiomers will elute at different retention times. The resolution (Rs) between the two peaks can be calculated to assess the quality of the separation.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes the stereospecificity of enzymes to resolve racemic mixtures. This technique often involves the selective transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The product and the unreacted starting material can then be separated based on their different chemical properties.

For the resolution of phenylglycine derivatives, enzymes such as lipases and proteases are commonly employed to catalyze the hydrolysis of esters or amides in an enantioselective manner. For example, the enzymatic hydrolysis of N-acyl-DL-phenylglycine esters can yield the L-amino acid and the unreacted D-ester, which can then be separated.

Table 3: Example of Enzymatic Resolution of a Phenylglycine Derivative

| Substrate | Enzyme | Reaction Type | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) | Reference |

| N-acyl-DL-phenylglycine ester | Carrier-bonded enzyme | Hydrolysis | N-acyl-L-phenylglycine | N-acyl-D-phenylglycine ester |

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-Phenylglycine Methyl Ester

Materials:

-

N-Acetyl-DL-phenylglycine methyl ester

-

Immobilized lipase (e.g., Novozym 435)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene)

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Reaction Setup: Suspend N-acetyl-DL-phenylglycine methyl ester in a mixture of phosphate buffer and an organic solvent.

-

Enzymatic Reaction: Add the immobilized lipase to the reaction mixture and stir at a controlled temperature (e.g., 30°C). The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or HPLC.

-

Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Product Separation: Acidify the aqueous layer with hydrochloric acid to protonate the carboxylic acid product. Extract the unreacted D-ester into an organic solvent like ethyl acetate. The L-amino acid will remain in the aqueous layer.

-

Isolation: Isolate the D-ester by evaporation of the organic solvent. Isolate the L-amino acid from the aqueous layer, for example, by adjusting the pH to its isoelectric point to induce precipitation.

Conclusion

Phenylglycine and its derivatives are invaluable tools in the field of chiral resolution. The choice of the most suitable resolution technique depends on various factors, including the scale of the separation, the properties of the target molecule, and economic considerations. This guide provides a foundational understanding of the key methods employing phenylglycine derivatives, offering practical protocols and comparative data to aid researchers in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.

Navigating the Safe Handling of L-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Phenylglycine methyl ester hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. As with any chemical reagent, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, drawing from available safety data sheets and chemical information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Statements:

It is crucial to note that the toxicological properties of this material have not been thoroughly investigated.[1] Therefore, it should be handled with the care afforded to a substance of unknown toxicity.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1][4] |

| Molecular Weight | 201.65 g/mol | [4][5][6][7] |

| Appearance | White to off-white powder/crystalline powder | [4][8] |

| Melting Point | 187-189 °C | [4] |